molecular formula C11H13ClN2O2 B1465400 1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol CAS No. 1183096-65-2

1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol

Cat. No.: B1465400
CAS No.: 1183096-65-2
M. Wt: 240.68 g/mol
InChI Key: DCGMMWFQDDWYPZ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring and a chloropyridine moiety, this compound's molecular formula is C11H12ClN3OC_{11}H_{12}ClN_{3}O. Despite its structural resemblance to various bioactive molecules, detailed studies on its biological activity remain limited.

Structural Features

The unique structural components of this compound include:

  • Piperidine Ring : A saturated nitrogen-containing heterocycle known for versatile reactivity.
  • Chloropyridine Moiety : The chlorine substitution on the pyridine ring enhances its electrophilic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer research and enzyme inhibition. However, specific studies focusing solely on this compound's biological effects are scarce.

Potential Biological Activities

  • Anticancer Properties : Preliminary studies suggest that derivatives of piperidine and pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, some piperidine derivatives have shown better cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
  • Enzyme Interaction : There is evidence suggesting that this compound may interact with enzymes involved in metabolic pathways. This warrants further investigation into its pharmacological profile and potential therapeutic applications.

Currently, there is no documented mechanism of action for this compound. However, understanding its interactions with biological targets is essential for elucidating its pharmacodynamics. Potential interactions could involve:

  • Binding to specific receptors or enzymes.
  • Modulating metabolic pathways related to neurological functions.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR studies conducted on related compounds. For example, modifications in substituents on the piperidine ring have been shown to significantly alter potency and selectivity against various biological targets .

Compound NameStructural FeaturesUnique Properties
2-ChloropyridineChlorine substitution on pyridineBasicity and electrophilicity
PiperidineSaturated nitrogen-containing heterocycleVersatile reactivity in organic synthesis
1-(4-Fluorobenzoyl)piperidin-3-olFluorobenzoyl substitutionPotentially increased potency against certain targets

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-6-8(3-4-13-10)11(16)14-5-1-2-9(15)7-14/h3-4,6,9,15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGMMWFQDDWYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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